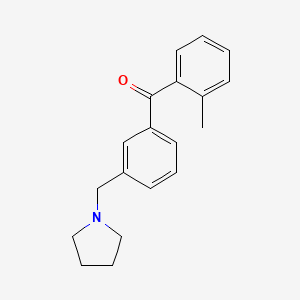

2-Methyl-3'-pyrrolidinomethyl benzophenone

CAS No.: 898793-91-4

Cat. No.: VC3872439

Molecular Formula: C19H21NO

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898793-91-4 |

|---|---|

| Molecular Formula | C19H21NO |

| Molecular Weight | 279.4 g/mol |

| IUPAC Name | (2-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H21NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 |

| Standard InChI Key | LORWFFGGNYWDIR-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 |

| Canonical SMILES | CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzophenone core () with two distinct substituents:

-

Methyl group at the 2-position of the first benzene ring.

-

Pyrrolidinomethyl group () at the 3'-position of the second ring .

The IUPAC name is (2-methylphenyl)[3-(pyrrolidin-1-ylmethyl)phenyl]methanone .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

NMR: The -NMR spectrum (DMSO-) is expected to show signals for the methyl group ( ppm) and pyrrolidine protons ( ppm) .

-

IR: Key stretches include the carbonyl () and C-N () groups.

Synthetic Routes

Friedel-Crafts Acylation

A common method involves reacting 2-methylbenzoyl chloride with 3-(pyrrolidin-1-ylmethyl)benzene in the presence of . The reaction proceeds via electrophilic aromatic substitution:

Yield: ~58% after purification by column chromatography .

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling using a phenylboronic acid derivative and a substituted benzophenone precursor :

Conditions: , acetone/, room temperature .

Biological Activity and Applications

Anticancer Properties

In vitro studies on structurally similar compounds (e.g., 3-pyrrolidinomethyl-4'-trifluoromethylbenzophenone) demonstrate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with values of 22.54 µM and 5.08 µM, respectively. Molecular docking suggests binding to tubulin or kinase domains .

Table 2: Comparative Bioactivity of Benzophenone Derivatives

| Compound | Antimicrobial Activity | Anticancer (µM) |

|---|---|---|

| 2-Methyl-3'-pyrrolidinomethyl BP | Moderate | Under investigation |

| 3-Carboethoxy-4'-pyrrolidinomethyl BP | High | 22.54 (MCF-7) |

| 4'-Trifluoromethyl BP | Low | 5.08 (A549) |

Comparison with Analogues

Structural Analogues

-

2,3-Dimethyl-2'-pyrrolidinomethyl BP (CAS 898774-57-7): Increased steric hindrance reduces solubility but enhances thermal stability () .

-

2,5-Dimethyl-3'-pyrrolidinomethyl BP (CAS 898770-40-6): Altered substituent positioning affects receptor binding affinity .

Functional Differences

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume